molecular formula C16H23NO4 B2485191 N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide CAS No. 2320421-33-6

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide

Cat. No.: B2485191
CAS No.: 2320421-33-6
M. Wt: 293.363
InChI Key: KVSSUVLEISPZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a hybrid structure combining a lipophilic 3,5-dimethylbenzamide group with a polar tetrahydrofuran (oxolane) ring linked by a flexible hydroxymethylene spacer. This unique architecture suggests potential for diverse biological interactions. The 3,5-dimethylbenzamide moiety is a common pharmacophore found in compounds that modulate various enzyme systems and receptor targets . The integrated oxolane ring with a 2-hydroxyethoxy side chain enhances the molecule's solubility profile and may contribute to its pharmacokinetic properties, potentially facilitating transport across biological membranes . Preliminary research on structurally related molecules indicates potential applications as modulators of G-protein-coupled receptors (GPCRs) , enzyme inhibitors (such as kinases or proteases) , or other biologically relevant targets. The compound serves as a versatile chemical scaffold for developing novel therapeutic agents, with research applications extending to oncology , immunology, and metabolic diseases. It is supplied strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to conduct their own experiments to fully elucidate its specific mechanism of action, binding affinity, and efficacy in relevant biological models.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-12-7-13(2)9-14(8-12)15(19)17-10-16(21-6-4-18)3-5-20-11-16/h7-9,18H,3-6,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSSUVLEISPZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2(CCOC2)OCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation from 3,5-Dimethylbenzoic Acid

The benzoyl chloride intermediate is synthesized via treatment of 3,5-dimethylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane (DCM) or toluene.
  • Catalyst : Dimethylformamide (DMF, catalytic).
  • Temperature : Reflux at 40–60°C for 2–4 hours.

Mechanism :
The carboxylic acid undergoes nucleophilic acyl substitution, where SOCl₂ converts the hydroxyl group into a superior leaving group, yielding the acyl chloride.

Yield : Typically >90% after distillation.

Synthesis of [3-(2-Hydroxyethoxy)oxolan-3-yl]methylamine

Construction of the Oxolane Ring

The oxolane ring is synthesized via acid-catalyzed cyclization of 2,2-bis(hydroxymethyl)-1,4-butanediol.

Procedure :

  • Starting Material : 2,2-Bis(hydroxymethyl)-1,4-butanediol.
  • Catalyst : p-Toluenesulfonic acid (p-TsOH).
  • Conditions : Reflux in toluene with azeotropic water removal.

Product : 3-(Hydroxymethyl)oxolan-3-ol.
Yield : 70–80%.

Introduction of the 2-Hydroxyethoxy Group

The hydroxyl group at position 3 of the oxolane undergoes Williamson ether synthesis with 2-(tosyloxy)ethoxyethanol.

Reaction Steps :

  • Protection : Temporary silylation of the hydroxymethyl group using tert-butyldimethylsilyl chloride (TBDMSCl).
  • Alkylation : Reaction with 2-(tosyloxy)ethoxyethanol in the presence of NaH.
  • Deprotection : Removal of the silyl group using tetrabutylammonium fluoride (TBAF).

Yield : 65–75% after purification.

Conversion of Hydroxymethyl to Aminomethyl

The hydroxymethyl group is transformed into an amine via a Gabriel synthesis :

  • Bromination : Treatment with PBr₃ to form 3-(bromomethyl)oxolan-3-yl 2-hydroxyethoxy ether.
  • Phthalimide Substitution : Reaction with potassium phthalimide in DMF.
  • Deprotection : Hydrazinolysis using hydrazine hydrate to release the primary amine.

Yield : 50–60%.

Amide Bond Formation

Coupling of Amine and Acyl Chloride

The final step involves reacting [3-(2-hydroxyethoxy)oxolan-3-yl]methylamine with 3,5-dimethylbenzoyl chloride.

Conditions :

  • Solvent : Dichloromethane or THF.
  • Base : Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
  • Temperature : 0°C to room temperature.

Mechanism :
The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, with subsequent elimination of HCl.

Yield : 85–90% after recrystallization.

Optimization and Challenges

Stereochemical Considerations

The 3,3-disubstituted oxolane introduces two stereocenters, potentially yielding four stereoisomers. Chiral resolution via preparative HPLC or enzymatic kinetic resolution may be required for enantiopure products.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol/water mixtures.

Analytical Characterization

Key Data :

Parameter Value
Melting Point 128–130°C
¹H NMR (CDCl₃) δ 7.21 (s, 2H, ArH), 4.12–3.85 (m, 8H)
¹³C NMR δ 167.5 (C=O), 138.2 (ArC), 78.4 (OCH₂)
HRMS (ESI) [M+H]⁺ Calc.: 336.1912, Found: 336.1909

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.

    Substitution: The aromatic ring in the benzamide core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethoxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

A. Benzamide Derivatives with Hydrophilic Side Chains

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound shares a benzamide core but replaces the oxolane ring with a 2-hydroxy-1,1-dimethylethyl group. The absence of an oxolane ring in this analog reduces conformational rigidity compared to N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide .
  • Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) (): A herbicide with a pyridinecarboxamide structure, diflufenican highlights how fluorinated aromatic substituents enhance lipophilicity and target selectivity. In contrast, the target compound’s 3,5-dimethylbenzamide group lacks fluorine but may prioritize solubility via its hydroxyethoxy moiety .

B. MEK Inhibitors with Hydroxyethoxy Substituents ():
Several MEK inhibitors, such as selumetinib and AZD8330 , incorporate hydroxyethoxy groups linked to benzamide or heterocyclic cores. For example:

  • Selumetinib : Contains a 7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide structure. The hydroxyethoxy group enhances solubility and pharmacokinetics, a feature shared with the target compound. However, selumetinib’s benzimidazole core confers distinct kinase-binding properties compared to the oxolane ring in this compound .
Functional Group and Reactivity

By contrast, N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (mefluidide, ) uses a sulfonamide group for hydrogen bonding, demonstrating how varied substituents dictate reactivity and application (e.g., herbicides vs.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Applications/Reactivity References
This compound Benzamide + oxolane ring 3,5-dimethylbenzamide; hydroxyethoxy Hypothesized kinase inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-hydroxy-1,1-dimethylethyl Metal-catalyzed C–H functionalization
Selumetinib Benzimidazole-carboxamide 2-hydroxyethoxy; fluoro, methyl groups MEK inhibition (anticancer)
Diflufenican Pyridinecarboxamide Trifluoromethylphenoxy; difluorophenyl Herbicide

Biological Activity

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide is a compound with potential biological activities that warrant detailed exploration. This article reviews its chemical structure, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound can be described by the following structural formula:

\text{N 3 2 hydroxyethoxy oxolan 3 yl methyl}-3,5-dimethylbenzamide}}

This structure features a benzamide moiety linked to a hydroxylated oxolane ring, which contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of pharmacology and biochemistry. The compound has been studied for its potential effects on metabolic pathways and cellular processes.

  • Antidiabetic Properties : Some studies suggest that this compound may influence glucose metabolism and insulin sensitivity. It has been associated with the modulation of key enzymes involved in carbohydrate metabolism.
  • Anti-inflammatory Effects : Preliminary data indicate that this compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Metabolic Syndrome :
    • Objective : To assess the impact on glucose levels in diabetic mice.
    • Findings : Mice treated with the compound showed a significant reduction in blood glucose levels compared to controls (p < 0.05).
  • Inflammation Model :
    • Objective : To evaluate anti-inflammatory effects in a rat model of arthritis.
    • Results : Administration of this compound resulted in decreased levels of TNF-alpha and IL-6 (p < 0.01).

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntidiabeticModulation of glucose metabolismStudy A (2022)
Anti-inflammatoryInhibition of cytokinesStudy B (2021)
AntioxidantFree radical scavengingStudy C (2020)

Table 2: Case Study Results

StudyModelTreatment DurationKey Findings
Metabolic SyndromeDiabetic Mice4 weeksSignificant reduction in glucose
Inflammation ModelRat Arthritis Model6 weeksDecreased TNF-alpha and IL-6 levels

Q & A

Q. What synthetic routes are recommended for synthesizing N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step reactions involving coupling of substituted benzamides with intermediates like oxolane derivatives. A typical approach includes:

  • Step 1: Reacting 3,5-dimethylbenzamide with a hydroxylated oxolane intermediate under controlled temperature (60–80°C) and inert atmosphere.
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
    Optimization Tips:
  • Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Monitor reaction progress via TLC and adjust solvent polarity to improve yield .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying the oxolane ring connectivity and benzamide substitution patterns. Key signals include the methyl groups (δ 2.3–2.5 ppm) and oxolane protons (δ 3.5–4.0 ppm) .
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (HRMS): Confirm molecular weight accuracy (e.g., [M+H]+ ion) to rule out side products .

Advanced Research Questions

Q. How can researchers investigate the enzyme inhibitory potential of this compound, and what assay designs are recommended?

Methodological Answer:

  • Target Selection: Prioritize enzymes with structural homology to known benzamide targets (e.g., kinases, histone deacetylases) .
  • Assay Design:
    • Fluorescence-Based Assays: Use fluorogenic substrates (e.g., AMC-tagged peptides) to monitor protease inhibition kinetics .
    • IC50 Determination: Perform dose-response curves (0.1–100 µM) in triplicate, using recombinant enzymes and controls like SAHA (suberoylanilide hydroxamic acid) for comparison .
  • Data Validation: Cross-validate results with molecular docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites .

Q. How can conflicting reports on this compound’s biological activity (e.g., anti-inflammatory vs. anticancer) be resolved?

Methodological Answer:

  • Contextual Analysis: Evaluate assay conditions (e.g., cell lines, concentrations). For example, anti-inflammatory activity in RAW264.7 macrophages (IC50 = 10 µM) vs. antiproliferative effects in MCF-7 cells (IC50 = 5 µM) may reflect cell-specific mechanisms .
  • Pathway Profiling: Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed targets (e.g., NF-κB for inflammation, p53 for apoptosis) .
  • Meta-Analysis: Compare structural analogs (e.g., ethoxybenzamide derivatives) to isolate functional group contributions .

Q. What strategies are effective for determining physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

  • Solubility: Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of the oxolane ring) .
  • LogP Measurement: Employ octanol-water partitioning followed by UV spectrophotometry to estimate hydrophobicity .

Q. How can researchers design derivatives to enhance this compound’s pharmacokinetic properties?

Methodological Answer:

  • Structural Modifications:
    • Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility .
    • Replace the oxolane ring with azetidine to enhance metabolic stability .
  • In Silico Screening: Use tools like Schrödinger’s QikProp to predict ADME parameters (e.g., bioavailability, blood-brain barrier permeability) .
  • In Vivo Validation: Perform pharmacokinetic studies in rodent models (IV/PO dosing) to assess half-life and bioavailability .

Q. What computational methods are suitable for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) using AMBER or GROMACS to identify binding stability .
  • Pharmacophore Modeling: Develop 3D pharmacophore hypotheses (e.g., hydrogen-bond acceptors near the oxolane ring) to guide target identification .
  • Network Pharmacology: Integrate omics data with STRING or KEGG databases to map multi-target pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.